1,4-Dithiane-2,5-diamine
Description
Significance as a Foundational Heterocyclic Scaffold
1,4-Dithiane-2,5-diol (B140307) is a hydroxylated dithiane derivative, belonging to a class of organic compounds characterized by a cyclohexane (B81311) core where two methylene (B1212753) units are substituted by sulfur atoms. foodb.cachemicalbook.comhmdb.ca The significance of 1,4-Dithiane-2,5-diol lies in its role as a stable and convenient source for the in situ generation of 2-mercaptoacetaldehyde. lincoln.ac.ukmdpi.comresearchgate.net This two-carbon synthon possesses both electrophilic and nucleophilic centers, making it a highly versatile intermediate in organic synthesis. lincoln.ac.ukresearchgate.net
The dithiane ring system itself is a key structural motif in numerous biologically active compounds. The presence of sulfur atoms imparts specific stereoelectronic properties that are crucial for molecular recognition and interaction with biological targets. The diol functionality further enhances the synthetic utility of the molecule, allowing for a variety of chemical transformations.
The compound's ability to participate in a range of reactions, including sulfa-Michael/aldol (B89426) and sulfa-Michael/Henry sequences, allows for the construction of polysubstituted tetrahydrothiophenes. unife.itlincoln.ac.uk It is also utilized in diastereoselective [3+3] cycloadditions with azomethine imines and as a synthon for incorporating a thiol group into in situ generated nitroalkenes. sigmaaldrich.comsigmaaldrich.com
Historical Context of its Discovery and Early Applications
While the detailed history of the initial synthesis and discovery of 1,4-Dithiane-2,5-diol is not extensively documented in readily available literature, its use as a synthetic reagent has been established for several decades. foodb.cahmdb.ca Initially, it was recognized primarily as the dimer of mercaptoacetaldehyde (B1617137). researchgate.net Early applications likely revolved around its use as a flavoring agent, with an odor profile described as sulfury, meaty, and toasted bread-like. chemicalbook.com
The broader class of 1,4-dithianes, of which 1,4-Dithiane-2,5-diol is a derivative, has been a subject of interest for a considerable time. For instance, the synthesis of the parent compound, 1,4-dithiin, from 1,4-Dithiane-2,5-diol has been explored since at least the mid-20th century, with notable contributions from researchers like Parham in 1953. tandfonline.com The chemistry of allylic sulfenyl chlorides and their use in synthesizing substituted 1,4-dithianes was being investigated as early as 1969. acs.org
Overview of Key Research Trajectories and Future Directions
Current research on 1,4-Dithiane-2,5-diol is vibrant and multifaceted, extending into several key areas. A major focus is its application in the synthesis of sulfur-containing heterocycles, which are privileged structures in many biologically active natural and synthetic compounds. grafiati.comunife.it This includes the development of efficient methods for preparing thiophenes, 1,3-thiazoles, and other sulfur-nitrogen and sulfur-oxygen heterocycles. lincoln.ac.ukosi.lv
In medicinal chemistry , 1,4-Dithiane-2,5-diol serves as a scaffold for creating potential therapeutic agents. It has been used in the synthesis of 2-amino-3-(arylsulfonyl)thiophenes, which are being investigated as potential antiviral and antitumor agents. chemicalbook.comsigmaaldrich.com Furthermore, derivatives have been used to synthesize compounds with promising antagonistic activity against the p53-Mdm2 interaction, a key target in cancer therapy. orientjchem.org The compound has also been utilized in the synthesis of peptoids through the Ugi four-component reaction. mdpi.com
In materials science , the sulfur atoms in 1,4-Dithiane-2,5-diol make it an attractive monomer for creating polymers with a high refractive index. orientjchem.org It has been used in the synthesis of aliphatic random copolyesters and polyurethanes with potential biomedical applications, such as in drug delivery and for medical devices. orientjchem.orgresearchgate.netjocpr.com These polymers can exhibit enhanced tensile strength and biodegradability. jocpr.com
Future research is likely to continue exploring the development of novel synthetic methodologies that utilize 1,4-Dithiane-2,5-diol's unique reactivity. This includes the design of new catalytic systems for asymmetric synthesis and the construction of increasingly complex molecular architectures. The exploration of its derivatives for new therapeutic applications and advanced materials will undoubtedly remain a significant and fruitful area of investigation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₂S₂ |
| Molecular Weight | 152.24 g/mol |
| CAS Number | 40018-26-6 |
| Appearance | White to yellow crystalline powder |
| Melting Point | 130 °C (decomposes) |
| Water Solubility | 3.9 g/L (at 20 °C) |
| pKa | 12.04 ± 0.40 |
Data sourced from chemicalbook.comsigmaaldrich.com
Synthetic Applications
1,4-Dithiane-2,5-diol is a key starting material for a variety of organic transformations. Its ability to generate 2-mercaptoacetaldehyde in situ is central to many of these applications.
Notable Synthetic Transformations
| Reaction Type | Reagents/Conditions | Product(s) |
| Dehydration | Thionyl chloride, pyridine (B92270) in DMF | 1,4-Dithiin |
| Sulfa-Michael/Aldol Cascade | Chalcones, bifunctional squaramide catalyst | Trisubstituted tetrahydrothiophenes |
| [3+3] Cycloaddition | Azomethine imines, 1,4-diazabicyclo[2.2.2]octane (DABCO) | Diastereoselective cycloadducts |
| Ugi Four-Component Reaction | Amine, carboxylic acid, isocyanide | Peptoids |
| Melt Polycondensation | Succinic acid, 1,10-decane diol | Aliphatic random copolyester |
Data compiled from mdpi.comsigmaaldrich.comtandfonline.comjocpr.com
Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiane-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S2/c5-3-1-7-4(6)2-8-3/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBMVRYCUNTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(S1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663603 | |
| Record name | 1,4-Dithiane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411213-44-0 | |
| Record name | 1,4-Dithiane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,4 Dithiane 2,5 Diol
Diverse Synthetic Routes to 1,4-Dithiane-2,5-diol (B140307)
1,4-Dithiane-2,5-diol, a heterocyclic compound, serves as a versatile precursor in the synthesis of various sulfur-containing molecules. ingentaconnect.comresearchgate.net It is recognized as the stable, commercially available dimer of α-mercaptoacetaldehyde. ingentaconnect.comresearchgate.net Its utility in organic synthesis stems from its ambident nature, possessing both electrophilic and nucleophilic centers. ingentaconnect.comresearchgate.net
A primary industrial method for synthesizing 1,4-dithiane-2,5-diol involves the reaction of monochloroacetaldehyde with sodium hydrogen sulfide (B99878). google.comguidechem.com This process is typically conducted in an aqueous solution. Key parameters are carefully controlled to ensure the formation of the desired product in high purity. The reaction is maintained at a temperature between 20°C and 40°C, with the pH of the reaction mixture kept in the range of 7 to 9. google.com
For optimal results, the aqueous solution of monochloroacetaldehyde, typically at a concentration of 7 to 12% by weight, is first adjusted to a pH between 0.5 and 1.5 before the reaction commences. google.com The reaction between stoichiometric amounts of the reactants leads to the formation of 1,4-dithiane-2,5-diol, which can then be isolated from the reaction mixture. google.com One patented method specifies cooling the reaction to below 8°C initially, then proceeding with a controlled dropwise addition of the reactants while keeping the temperature at or below 25°C, which can yield a product of over 90%. google.com The resulting product can be purified by washing with cold water to remove salts and then dried under mild conditions to yield pure 2,5-dihydroxy-1,4-dithiane. google.com
Table 1: Reaction Conditions for Synthesis from Monochloroacetaldehyde
| Parameter | Value | Source |
| Reactants | Monochloroacetaldehyde, Sodium Hydrogen Sulfide | google.com |
| Solvent | Aqueous Solution | google.com |
| Temperature | 20°C - 40°C | google.com |
| Reaction pH | 7 - 9 | google.com |
| Initial Chloroacetaldehyde pH | 0.5 - 1.5 | google.com |
| Product Yield | > 90% | google.com |
1,4-Dithiane-2,5-diol is structurally the cyclic hemithioacetal dimer of α-mercaptoacetaldehyde. ingentaconnect.comresearchgate.netresearchgate.net The monomer, α-mercaptoacetaldehyde, is unstable and readily dimerizes to form the more stable six-membered dithiane ring structure. researchgate.net This dimerization is a key process, and the diol is often used in synthesis as a convenient and stable source for the in situ generation of the reactive α-mercaptoacetaldehyde monomer. researchgate.netmdpi.com The reaction of monochloroacetaldehyde and sodium hydrosulfide (B80085) first forms this thioacetaldehyde (B13765720) intermediate, which then undergoes dimerization. guidechem.com This transformation is presumed to proceed through the generation of 2-mercaptoacetaldehyde, which then engages in subsequent reactions. researchgate.net
Achieving high purity is crucial for the application of 1,4-dithiane-2,5-diol in further syntheses. One patented process specifically aims to produce pure 2,5-dihydroxy-1,4-dithiane with a melting point of 108°C - 110°C. google.com This method emphasizes the immediate or continuous separation of the product from the reaction mixture after its formation, followed by salt-free washing with cold water and drying under reduced pressure at room temperature. google.com Another method describes achieving a purity of over 97% with a melting range of 135.0-150.0°C. google.com It has been noted that freshly prepared product can be a mixture of the desired 1,4-dithiane-2,5-diol and linear chains of mercaptoacetaldehyde (B1617137) units. google.com Careful control over reaction and purification conditions is therefore essential to isolate the pure cyclic dimer. google.com
Chemical Reactivity and Mechanistic Investigations of 1,4 Dithiane 2,5 Diol
Role as a Versatile Bifunctional Synthon
1,4-Dithiane-2,5-diol (B140307) is recognized as an ambident compound, meaning it contains two reactive centers with different properties: one that acts as an electrophile and another as a nucleophile. researchgate.net This dual reactivity makes it a powerful synthon for the construction of complex molecular architectures. researchgate.net In solution, it exists in equilibrium with its monomer, 2-mercaptoacetaldehyde. The thiol group of the monomer serves as a nucleophile, while the aldehyde group provides an electrophilic site. This bifunctionality is harnessed in various one-pot tandem reactions to form substituted tetrahydrothiophene (B86538) derivatives. researchgate.netlincoln.ac.uk
The utility of 1,4-dithiane-2,5-diol as a synthon is demonstrated in its reactions with electrophilic alkenes, where it participates in sulfa-Michael/Henry and sulfa-Michael/aldol (B89426) sequences. researchgate.netlincoln.ac.uk It is an effective synthon for introducing a thiol group to in situ generated nitroalkenes. sigmaaldrich.comchemicalbook.com Its application extends to the synthesis of potential antiviral and antitumor agents, such as 2-amino-3-(arylsulfonyl)thiophenes. sigmaaldrich.comchemicalbook.com The versatility of this compound is a cornerstone of its utility in heterocyclic chemistry. researchgate.net
Cascade Reaction Pathways Involving 1,4-Dithiane-2,5-diol
Cascade reactions, or domino reactions, are chemical processes that involve two or more bond-forming transformations in a single synthetic operation. 1,4-Dithiane-2,5-diol is an excellent substrate for such reactions, enabling the efficient construction of complex heterocyclic systems.
The sulfa-Michael/aldol cascade reaction is a prominent pathway involving 1,4-dithiane-2,5-diol. This sequence is utilized to synthesize polysubstituted tetrahydrothiophenes from α,β-unsaturated carbonyl compounds. researchgate.netlincoln.ac.uk A notable application is the reaction with chalcones, which can be catalyzed by a bifunctional squaramide to produce trisubstituted tetrahydrothiophenes. sigmaaldrich.com This reaction can also proceed without a catalyst in water, highlighting its potential as an environmentally friendly synthetic method. researchgate.net
In a typical sulfa-Michael/aldol cascade, the in situ generated 2-mercaptoacetaldehyde undergoes a Michael addition to an α,β-unsaturated ketone (chalcone), followed by an intramolecular aldol condensation. researchgate.net This process forms new C-S and C-C bonds and creates multiple contiguous stereocenters in a single step. researchgate.net Research has shown that chalcones with electron-withdrawing substituents on one of the aromatic rings generally lead to better yields compared to those with electron-donating groups. researchgate.net
An organocatalytic asymmetric version of this cascade reaction has been developed to produce functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter with high enantioselectivities. rsc.orgrsc.org This highlights the potential for creating complex and stereochemically rich molecules from simple precursors. rsc.org
Table 1: Examples of Sulfa-Michael/Aldol Cascade Reactions with Chalcones
| Entry | R¹ Substituent (Chalcone) | R² Substituent (Chalcone) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Cl | H | 11 | 82 |
| 2 | 4-Br | H | 11 | 85 |
| 3 | 4-Me | H | 12 | 72 |
| 4 | 4-OMe | H | 12 | 60 |
| 5 | H | 4-Cl | 13 | 68 |
| 6 | H | 4-Me | 12 | 75 |
Data sourced from catalyst-free reactions in water. researchgate.net
Similar to the aldol cascade, 1,4-dithiane-2,5-diol can participate in sulfa-Michael/Henry (nitro-aldol) reactions. This pathway is used to create polysubstituted tetrahydrothiophenes by reacting with nitroalkenes. researchgate.netlincoln.ac.uk The sequence involves the Michael addition of the thiol to a nitroalkene, followed by an intramolecular Henry reaction between the aldehyde and the nitromethane (B149229) moiety. researchgate.net This method provides a direct route to 4-nitro-tetrahydrothiophene-3-ol derivatives. researchgate.net
This tandem reaction has been successfully applied to the synthesis of 4-trifluoromethyl- and 4-phenyl-substituted 3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ols with high diastereoselectivity, yielding products with a cis configuration of substituents. researchgate.net
Cycloaddition Chemistry
Cycloaddition reactions are another important facet of the reactivity of 1,4-dithiane-2,5-diol, allowing for the construction of six-membered heterocyclic rings.
1,4-Dithiane-2,5-diol can undergo a diastereoselective [3+3] cycloaddition reaction with azomethine imines. sigmaaldrich.comchemicalbook.com This reaction, often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), produces highly functionalized six-membered dinitrogen-fused heterocycles. sigmaaldrich.com The reaction proceeds with excellent diastereoselectivity, affording complex molecular scaffolds in good yields. sigmaaldrich.com
The high degree of stereocontrol observed in the [3+3] cycloaddition reactions of 1,4-dithiane-2,5-diol is attributed to the anomeric effect. sigmaaldrich.com The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position. In the context of the cycloaddition products derived from 1,4-dithiane-2,5-diol, this effect plays a crucial role in dictating the diastereoselectivity of the reaction, leading to the preferential formation of one diastereomer over the other. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-Dithiane-2,5-diol |
| Mercaptoacetaldehyde (B1617137) |
| Tetrahydrothiophene |
| 2-Amino-3-(arylsulfonyl)thiophene |
| Chalcone |
| 2,5-Dihydrothiophene |
| 4-Nitro-tetrahydro-thiophene-3-ol |
| 4-Trifluoromethyl-3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ol |
| 4-Phenyl-3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ol |
| Azomethine imine |
In Situ Generation of Mercaptoacetaldehyde and its Reactivity
1,4-Dithiane-2,5-diol is a stable, commercially available crystalline solid that functions as a dimer of the otherwise unstable 2-mercaptoacetaldehyde. researchgate.netresearchgate.net This property allows for the convenient in situ generation of mercaptoacetaldehyde, a versatile C2-building block possessing both a nucleophilic thiol group and an electrophilic aldehyde functionality. researchgate.net The controlled release of this reactive intermediate circumvents the challenges associated with handling the volatile and reactive monomer.
The generation of mercaptoacetaldehyde from 1,4-dithiane-2,5-diol can be initiated under basic conditions, such as in the presence of triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netnih.gov Computational studies on the DABCO-catalyzed reaction of 1,4-dithiane-2,5-diol with azomethine imines have elucidated the mechanism of this transformation. The process begins with the cleavage of the dithiane ring to produce mercaptoacetaldehyde, which then undergoes a [3+3] cycloaddition with the azomethine imine. nih.gov
The synthetic utility of in situ generated mercaptoacetaldehyde is demonstrated in a variety of cascade reactions. A prominent example is the sulfa-Michael/aldol cascade reaction. In this sequence, the thiol moiety of mercaptoacetaldehyde first engages in a conjugate addition (sulfa-Michael reaction) with an α,β-unsaturated carbonyl compound. The resulting enolate intermediate then undergoes an intramolecular aldol reaction, leading to the formation of highly functionalized tetrahydrothiophenes. researchgate.net This strategy has been successfully employed in reactions with chalcones to produce trisubstituted tetrahydrothiophenes. nih.gov Similarly, cascade reactions with electrophilic alkenes, including in situ generated nitroalkenes, provide straightforward access to polysubstituted tetrahydrothiophene derivatives. researchgate.net
Furthermore, the dual reactivity of mercaptoacetaldehyde has been harnessed in multicomponent reactions. For instance, it can serve as the aldehyde component in the Ugi four-component reaction for the synthesis of peptoids, showcasing its versatility in the construction of complex molecular architectures.
Radical and Organometallic Transformations of 1,4-Dithiane (B1222100) Systems
Beyond its role as a mercaptoacetaldehyde precursor, the 1,4-dithiane framework can participate in a range of radical and organometallic reactions, enabling the functionalization of its C-H bonds and the formation of organometallic reagents for further synthetic elaborations.
Recent advancements in photoredox catalysis have enabled the direct functionalization of C-H bonds adjacent to the sulfur atoms in 1,4-dithiane systems. researchgate.net Pioneering work by Alfonzo and Hande has demonstrated the viability of 1,4-dithianes as substrates in photoredox-catalyzed C-H alkylation and heteroarylation reactions. researchgate.netnih.gov The proposed mechanism involves a two-step activation process. nih.gov Initially, a photoredox catalyst oxidizes one of the thioether sulfur atoms to a sulfide (B99878) radical cation. Subsequent deprotonation of an adjacent C-H bond by a weak Brønsted base generates a sulfur-stabilized carbon radical. nih.gov This α-thio alkyl radical intermediate can then be trapped by various radical acceptors, such as electron-deficient olefins or N-methoxyheteroarenium salts, to form new carbon-carbon or carbon-heteroatom bonds. nih.govduke.eduacs.org This methodology provides a powerful tool for the direct and selective functionalization of the 1,4-dithiane scaffold under mild reaction conditions.
Organozinc reagents are valuable intermediates in organic synthesis due to their high functional group tolerance and reactivity in cross-coupling reactions. wikipedia.orgsigmaaldrich.com While the direct zincation of saturated 1,4-dithianes is not extensively documented, protocols developed for the related 1,4-dithiin systems by Knochel and co-workers suggest the feasibility of this transformation. acs.org The use of TMP-bases of zinc, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the regioselective metalation of various heterocycles, including 1,4-dithiin. nih.govacs.org This reagent facilitates a facile deprotonation of the heterocyclic ring, generating a stable organozinc species that can be subsequently trapped with a range of electrophiles. acs.org Given the successful application of this methodology to 1,4-dithiins, it is plausible that similar zincation protocols could be extended to 1,4-dithiane building blocks, opening up new avenues for their functionalization. researchgate.net The resulting organozinc reagents would be expected to participate in a variety of transformations, including Negishi cross-coupling, acylation, and allylation reactions. researchgate.net
Catalytic Enantioselective Transformations Mediated by 1,4-Dithiane-2,5-diol Derived Intermediates
The in situ generation of mercaptoacetaldehyde from 1,4-dithiane-2,5-diol has been ingeniously coupled with asymmetric catalysis to achieve the enantioselective synthesis of chiral sulfur-containing heterocycles. These transformations typically involve a chiral catalyst that controls the stereochemical outcome of the reaction cascade.
A notable example is the organocatalytic asymmetric [3+2] annulation of 1,4-dithiane-2,5-diol with azlactones. rsc.org This reaction, catalyzed by a squaramide-based organocatalyst, proceeds through a ring-opening of the dithiane to generate mercaptoacetaldehyde, which then undergoes an enantioselective annulation with the azlactone to afford enantioenriched dihydrothiophen-2(3H)-one derivatives. rsc.org The squaramide catalyst plays a crucial role in activating the substrates and controlling the stereoselectivity of the C-C and C-S bond-forming steps.
Similarly, bifunctional squaramide catalysts derived from cinchona alkaloids have been effectively employed in asymmetric sulfa-Michael/aldol cascade reactions. researchgate.netnih.gov In these reactions, 1,4-dithiane-2,5-diol reacts with substrates like chalcones or α-aryl-β-nitroacrylates. nih.govnih.gov The chiral catalyst orchestrates the enantioselective sulfa-Michael addition of mercaptoacetaldehyde to the electrophilic alkene, followed by a diastereoselective intramolecular aldol reaction. This approach provides access to highly functionalized and optically active 2,5-dihydrothiophenes and tetrahydrothiophenes bearing multiple stereocenters, including quaternary carbons, with good to excellent yields and enantioselectivities. nih.govrsc.orgrsc.org
These catalytic enantioselective transformations highlight the synthetic potential of 1,4-dithiane-2,5-diol as a precursor to a prochiral intermediate that can be engaged in asymmetric reactions to construct complex and stereochemically rich sulfur-containing molecules.
Below is a table summarizing the key reaction types involving 1,4-dithiane-2,5-diol and its derivatives discussed in this article.
| Reaction Type | Section | Description | Key Intermediates | Products |
| In Situ Generation & Cascade | 3.4 | Base-mediated cleavage of 1,4-dithiane-2,5-diol followed by cascade reactions. | Mercaptoacetaldehyde | Tetrahydrothiophenes, Dihydrothiophenes, Peptoids |
| Photoredox C-H Functionalization | 3.5.1 | Light-mediated activation of C-H bonds adjacent to sulfur atoms. | Sulfide radical cation, α-thio alkyl radical | α-Alkylated/Heteroarylated 1,4-dithianes |
| Zincation | 3.5.2 | Deprotonation of dithiane-like systems to form organometallic reagents. | Organozinc species | Functionalized 1,4-dithianes |
| Catalytic Enantioselective Annulation | 3.6 | Asymmetric [3+2] cycloaddition with azlactones. | Mercaptoacetaldehyde | Chiral Dihydrothiophen-2(3H)-ones |
| Catalytic Enantioselective Cascade | 3.6 | Asymmetric sulfa-Michael/aldol reaction with electrophilic alkenes. | Mercaptoacetaldehyde | Chiral Tetrahydrothiophenes, Chiral Dihydrothiophenes |
Applications in Complex Organic Synthesis
Synthesis of Sulfur-Containing Heterocyclic Compounds
1,4-Dithiane-2,5-diol (B140307) (1,4-DTD) is a commercially available and stable dimer of α-mercaptoacetaldehyde. researchgate.netbenthamdirect.com Its structure contains both electrophilic and nucleophilic centers, making it an exceptionally versatile building block in heterocyclic chemistry. researchgate.netbenthamdirect.com It is widely used for creating diverse sulfur-containing molecules. researchgate.net
Functionalized Tetrahydrothiophenes1,4-Dithiane-2,5-diol is a key reagent for synthesizing polysubstituted and functionalized tetrahydrothiophene (B86538) derivatives.sigmaaldrich.comlincoln.ac.ukunife.itThe primary synthetic routes involve 'one-pot' tandem reactions, such as sulfa-Michael/Henry and sulfa-Michael/aldol (B89426) sequences.researchgate.netbenthamdirect.comunife.itIn these reactions, 1,4-dithiane-2,5-diol reacts with various electrophilic alkenes, including in situ generated nitroalkenes and α,β-unsaturated carbonyl compounds, to form the tetrahydrothiophene core with high stereoselectivity.researchgate.netunife.it
For instance, cascade reactions with chalcones, catalyzed by squaramide, yield highly functionalized trisubstituted tetrahydrothiophenes. researchgate.netsigmaaldrich.com This methodology allows for the creation of three contiguous stereocenters in a single operation. researchgate.net Chiral fluoride-catalyzed asymmetric cascade reactions have also been developed to produce chiral tetrahydrothiophene derivatives with high enantiomeric excess. researchgate.net
Table 1: Synthesis of Functionalized Tetrahydrothiophenes using 1,4-Dithiane-2,5-diol
| Reaction Type | Reactants | Catalyst | Product | Reference |
|---|---|---|---|---|
| Sulfa-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol, Chalcones | Squaramide | Trisubstituted Tetrahydrothiophenes | researchgate.net, sigmaaldrich.com |
| Asymmetric Sulfa-Michael/Aldol | 1,4-Dithiane-2,5-diol, α,β-Unsaturated Ketones | Chiral Fluoride | Chiral Trisubstituted Tetrahydrothiophenes | researchgate.net |
Synthesis of Thiophenes and Their DerivativesThe synthesis of thiophenes and their derivatives from 1,4-dithiane-2,5-diol is well-established and encompasses various methodologies.researchgate.netosi.lvThese include Gewald reactions, which lead to 2-amino-thiophene derivatives, and reactions involving donor-acceptor cyclopropanes.researchgate.netbenthamdirect.comresearchgate.net
A two-step process starting from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates utilizes 1,4-dithiane-2,5-diol to first form a tetrahydrothiophene intermediate, which is then converted to a 2,3-disubstituted thiophene. researchgate.net Furthermore, [3+2] cycloaddition reactions with ynals, catalyzed by triethylamine (B128534), provide a rapid route to 3-aldehyde-2-substituted thiophenes. researchgate.net
Synthesis of C2-Spirooxindoles with Thiophene MoietiesAn important application of 1,4-dithiane-2,5-diol is in the asymmetric synthesis of complex C2-spirooxindoles that incorporate a 3-amino-tetrahydrothiophene moiety.researchgate.netThis is achieved through an asymmetric sulfa-Michael/aldol cascade reaction between 2-ylideneoxindoles and 1,4-dithiane-2,5-diol, catalyzed by a squaramide derived from cinchona alkaloids.researchgate.net
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 1,4-Dithiane-2,5-diamine |
| 1,4-Dithiane-2,5-diol |
| 2-Mercaptoacetaldehyde |
| Tetrahydrothiophene |
| Thiophene |
| Thiazolidine |
| Oxathiazinole |
| Thiazole |
| Polycyclic Thiophene |
| C2-Spirooxindole |
| Chalcone |
| 3-Nitro-2H-chromene |
| trans-2-Aryl-3-nitrocyclopropane-1,1-dicarboxylate |
| Ynal |
| Benzothiazolimine |
| β-Halo-α,β-unsaturated aldehyde |
Should you wish to proceed with an article focused on 1,4-Dithiane-2,5-diol , the existing scientific literature can thoroughly support the creation of a detailed and accurate article following your proposed outline.
Pyrazole (B372694) Synthesis Utilizing Mercaptoacetaldehyde (B1617137)
A notable application of mercaptoacetaldehyde, derived from 1,4-dithiane-2,5-diol, is in the synthesis of pyrazole derivatives. Research has demonstrated a one-pot preparation of 1-aryl-3-trifluoromethylpyrazoles. researchgate.net This method utilizes in situ generated nitrile imines which react with mercaptoacetaldehyde, the latter serving as an acetylene (B1199291) equivalent. researchgate.net The reaction provides a synthetically useful route to this class of fluorine-containing heterocyclic compounds.
1,4-Thienodiazepine-2,5-dione Synthesis
The 1,4-dithiane (B1222100) scaffold is integral to the synthesis of more complex heterocyclic systems with pharmaceutical relevance. Specifically, 1,4-dithiane-2,5-diol has been employed as a key monomer in the synthesis of 1,4-thienodiazepine-2,5-diones. orientjchem.org These compounds are recognized for their potential biological activities, and their synthesis highlights the role of the dithiane precursor in building diverse molecular architectures. orientjchem.org
Thiadiazine Derivatives from Nitrile Imines
The reaction between mercaptoacetaldehyde (generated from its dimer, 1,4-dithiane-2,5-diol) and nitrile imines leads to the formation of 1,3,4-thiadiazine derivatives. researchgate.net This process occurs through the spontaneous cyclization of the initial adduct formed between the two reactants. researchgate.net This cycloaddition reaction showcases the utility of 1,4-dithiane-2,5-diol as a precursor for constructing six-membered sulfur-nitrogen heterocyclic rings, which are of interest in medicinal chemistry.
Role in API Building Block Synthesis
Sulfur-containing heterocycles are a cornerstone of many active pharmaceutical ingredients (APIs), and 1,4-dithiane-2,5-diol serves as a valuable platform for their synthesis. researchgate.netnih.gov Its role as a stable source of the reactive mercaptoacetaldehyde makes it a more convenient and efficient option compared to common organic thiols for building diverse molecular structures. researchgate.net
Incorporation into Pharmaceutical Precursors
1,4-Dithiane-2,5-diol is a recognized intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable for producing drugs within the thienodiazepine class, which includes compounds with applications as psychotropics, sedatives, and muscle relaxants. Its ability to participate in reactions that form the core structure of these complex molecules underscores its importance as a precursor in the pharmaceutical industry. The use of this dithiane derivative allows for the construction of key heterocyclic frameworks that are central to the therapeutic action of these drugs.
Strategies for Chiral Intermediate Generation
The generation of chiral intermediates is a critical aspect of modern drug development, as the stereochemistry of a molecule often dictates its biological activity. researchgate.net While direct asymmetric synthesis using this compound is not extensively documented, the diol version is utilized in asymmetric reactions to produce chiral sulfur-containing molecules.
Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, asymmetric cascade reactions, such as the sulfa-Michael/aldol condensation, have been developed using 1,4-dithiane-2,5-diol with α,β-unsaturated ketones. researchgate.net These reactions, catalyzed by chiral entities like squaramide derived from cinchona alkaloids, can produce highly functionalized and enantioenriched tetrahydrothiophene derivatives. researchgate.net Such chiral sulfur heterocycles are valuable intermediates for the synthesis of complex, stereochemically defined pharmaceutical agents. researchgate.netspringernature.com
Table 1: Synthetic Applications of 1,4-Dithiane-2,5-diol
| Reaction Type | Reactants | Product Class | Key Feature |
|---|---|---|---|
| Pyrazole Synthesis | Mercaptoacetaldehyde, Nitrile Imines | 1-Aryl-3-trifluoromethylpyrazoles | Mercaptoacetaldehyde acts as an acetylene equivalent. researchgate.net |
| Thiadiazine Synthesis | Mercaptoacetaldehyde, Nitrile Imines | 1,3,4-Thiadiazine derivatives | Spontaneous cyclization of the initial adduct. researchgate.net |
| Asymmetric Cascade Reaction | 1,4-Dithiane-2,5-diol, α,β-Unsaturated Ketones | Chiral Tetrahydrothiophenes | Catalyzed by chiral squaramide to achieve high enantiomeric excess. researchgate.net |
| [3+3] Cycloaddition | 1,4-Dithiane-2,5-diol, Azomethine Imines | Dinitrogen-fused heterocycles | Highly diastereoselective reaction catalyzed by DABCO. researchgate.net |
Polymer Chemistry and Advanced Materials Science Applications
Utilization as a Monomer in Polymer Synthesis
An extensive review of scientific literature indicates limited to no specific data on the direct polymerization of 1,4-Dithiane-2,5-diamine for the applications outlined below.
Polycondensation Reactions for Poly(thioester)s
There is currently no available research detailing the use of this compound in polycondensation reactions for the synthesis of poly(thioester)s.
Integration into Aliphatic Random Copolyesters (e.g., PDDD)
The aliphatic random copolyester known as PDDD is synthesized not from a diamine, but from the monomer 1,4-dithiane-2,5-diol (B140307) through a direct melt polycondensation method. scispace.comresearchgate.net
Polymerization with Isocyanates for Polyurethanes
The synthesis of polyurethanes involves the reaction of isocyanates with polyols. mdpi.comnih.gov The reaction of a diamine with an isocyanate results in the formation of a polyurea. nih.gov Literature points to the use of 1,4-dithiane-2,5-diol as a monomer for polyurethane biomaterials, but not this compound. researchgate.netorientjchem.org
Development of High Refractive Index Polymers
The high sulfur content of the 1,4-dithiane (B1222100) structure is instrumental in developing polymers with a high refractive index (high-n), a critical property for advanced optical applications. titech.ac.jp High-n polymers are sought after for components like advanced organic electroluminescent devices and functional coatings for CMOS image sensors. titech.ac.jp The incorporation of the bulky, sulfur-rich 1,4-dithiane moiety into a polymer chain enhances molar refraction without significantly increasing the molar volume, thereby increasing the refractive index according to the Lorenz-Lorenz equation. titech.ac.jp
Sulfur-Containing Polyimides Derived from 1,4-Dithiane Moieties
A significant application of the 1,4-dithiane structure is in the synthesis of advanced, highly refractive and transparent polyimides (PIs). titech.ac.jp Researchers have developed a novel sulfur-containing diamine, 2,5-bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT) , which features the core 1,4-dithiane ring. titech.ac.jp
These specialized polyimides are synthesized via a two-step polycondensation reaction. The BASDT monomer is reacted with various dianhydrides, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) and 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA), to first form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclization, forming the final polyimide. titech.ac.jp The inclusion of the bulky, non-planar 1,4-dithiane unit helps to reduce the formation of intermolecular charge-transfer complexes (CTC), which are responsible for the deep coloration typical of conventional aromatic polyimides. This leads to polymers with significantly improved optical transparency in the visible light spectrum. titech.ac.jp
Fabrication of Optical Materials with Enhanced Refractive Indices and Abbe Numbers
The primary advantage of incorporating 1,4-dithiane derivatives into polymers is the ability to produce optical materials with a superior combination of a high refractive index (n) and a high Abbe number (ν). The Abbe number characterizes the chromatic dispersion of a material; a higher Abbe number indicates lower dispersion and thus reduced chromatic aberration, which is crucial for high-quality lenses and optical components. colab.ws
Polyimides synthesized from the BASDT monomer exhibit exceptionally high refractive indices, ranging from 1.6929 to 1.7455. titech.ac.jp Furthermore, these materials show good optical transparency, with a transmittance of over 90% at 400 nm for a 1.0 µm thick film, and low birefringence (the difference between refractive indices in different directions) in the range of 0.0056 to 0.0299. titech.ac.jp
Other research has focused on the polyaddition of a related monomer, 2,5-bis(mercaptomethyl)-1,4-dithiane (BMMD) , with various diisocyanates. The resulting poly(S-alkylcarbamate)s demonstrate refractive indices from 1.598 to 1.678 and Abbe numbers between 34.8 and 38.2, values that are comparable to those of flint glass. colab.ws
The data below summarizes the optical properties achieved in polymers containing 1,4-dithiane derivatives.
| Polymer Type | 1,4-Dithiane Derivative Monomer | Co-monomer | Refractive Index (n) | Abbe Number (ν) | Birefringence | Reference |
|---|---|---|---|---|---|---|
| Polyimide | 2,5-bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT) | CBDA | 1.6929 | - | 0.0056 | titech.ac.jp |
| Polyimide | 2,5-bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT) | 3SDEA | 1.7455 | - | 0.0299 | titech.ac.jp |
| Poly(S-alkylcarbamate) | 2,5-bis(mercaptomethyl)-1,4-dithiane (BMMD) | Various Diisocyanates | 1.598 - 1.678 | 34.8 - 38.2 | - | colab.ws |
Application in Biomedical Polymer Design
While information on this compound is not available, research on the related compound, 1,4-dithiane-2,5-diol, has indicated its use in creating aliphatic random copolyesters with potential for biomedical applications, including drug delivery systems. orientjchem.org The incorporation of the dithiane structure is thought to impart flexibility to the polymer chains, a desirable characteristic for such applications. orientjchem.org
Polymeric Materials for Controlled Release Systems
Specific studies detailing the use of polymers derived from this compound in controlled release systems could not be identified. However, the flexible nature of polymers synthesized from the analogous diol suggests that diamine-based polymers could also be investigated for their potential in creating matrices for the sustained release of therapeutic agents. orientjchem.org
Role in Biodegradable Polymer Development
The biodegradability of polymers containing this compound has not been specifically documented in the available literature. For comparison, the diol version has been noted as being environmentally friendly and has been used in the synthesis of biodegradable aliphatic copolyesters. orientjchem.orgresearchgate.net This suggests a potential avenue of research for the diamine counterpart.
Advanced Material Functionalities Enabled by Dithiane Incorporation
The inclusion of sulfur-containing compounds in polymers is known to impart unique optical and thermal properties. rsc.orgrsc.orgacs.org
Photoresist Formulations
Although direct evidence for the use of this compound in photoresist formulations is absent from the searched literature, the analogous 1,4-dithiane-2,5-diol has been mentioned as a monomer in synthesizing polymers for photoresist formulations, particularly for 193nm immersion lithography. orientjchem.orgresearchgate.net
Antireflective Coatings
Similarly, while no specific data was found for this compound, the diol has been cited for its use in producing antireflective coatings. orientjchem.orgresearchgate.net The presence of sulfur in polymers can contribute to a high refractive index, a key property for antireflective materials. acs.org
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis Techniques
Spectroscopy is a fundamental tool for elucidating the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce bonding patterns, identify functional groups, and probe the electronic environment of atomic nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While specific NMR data for 1,4-Dithiane-2,5-diamine is not detailed in the provided research, the analysis of related structures, such as copolyesters synthesized using 1,4-Dithiane-2,5-diol (B140307), demonstrates the utility of this technique. orientjchem.orgresearchgate.net
In the ¹H NMR spectrum of a copolyester incorporating the 1,4-Dithiane-2,5-diol monomer, characteristic peaks corresponding to the protons within the dithiane ring system are observed. orientjchem.org The chemical shifts (δ) are indicative of the local electronic environment of the protons. For instance, protons attached to carbons adjacent to sulfur atoms (–CH₂–S) are expected to appear in a distinct region from those adjacent to an oxygen atom (>CH-O). orientjchem.org
Table 1: Representative ¹H NMR Spectral Data for a Copolyester (PDDD) containing the 1,4-Dithiane-2,5-diol Moiety orientjchem.org
| Chemical Shift (ppm) | Assignment |
|---|---|
| 2.82 - 3.37 | –CH₂–S protons of the 1,4-dithiane (B1222100) ring |
| 3.7 - 4.02 | –CH₂–O protons |
This data is for a copolyester derived from 1,4-Dithiane-2,5-diol and is presented to illustrate the application of NMR spectroscopy to this class of compounds.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C-H, N-H, C-S) vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For a compound like this compound, one would expect to see characteristic absorption bands corresponding to N-H stretching and bending vibrations from the amine groups, C-H stretching from the aliphatic ring structure, and C-S stretching vibrations.
Analysis of a related copolyester synthesized from 1,4-Dithiane-2,5-diol shows characteristic absorption bands that confirm the incorporation of the monomer into the polymer chain. researchgate.net For example, bands in the region of 780 cm⁻¹ and 659 cm⁻¹ have been attributed to the C-S stretching of the dithiane ring. researchgate.net Spectroscopic analysis of 1,4-Dithiane-2,5-diol has been performed using techniques such as Potassium Bromide (KBr) wafers and Attenuated Total Reflectance (ATR). nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal its fundamental crystallographic parameters. This includes assignment to one of the seven crystal systems (e.g., monoclinic, orthorhombic, etc.) and a specific space group. The space group describes the symmetry elements present within the crystal lattice, such as rotation axes and mirror planes. This information is crucial for understanding the fundamental packing symmetry of the molecules in the solid state.
Mechanistic Exploration of Biological Activities and Design Principles for Bioactive Agents
Phytogrowth-Inhibitory Action: Mechanisms of Plant Growth Regulation
Research has demonstrated that 2,5-dihydroxy-1,4-dithiane and its derivatives exhibit notable inhibitory effects on the root growth of certain plant species. nih.gov Studies have shown that these compounds can significantly impede the growth of both monocotyledonous and dicotyledonous plants. nih.gov For instance, at a concentration of 1.0 x 10⁻³ M, these compounds markedly inhibited plant growth. nih.gov
One of the observed mechanisms of action is the induction of negative geotropism in the radicles of treated plants, even when germination itself is not prevented. nih.gov This suggests an interference with the plant's hormonal signaling pathways that control root orientation in response to gravity. The specific molecular targets within the plant cells responsible for this effect are still under investigation, but the disruption of auxin transport or signaling is a plausible hypothesis.
The structure of the 1,4-dithiane (B1222100) derivative plays a crucial role in its phytogrowth-inhibitory activity. For example, 2,5-diacetoxy-1,4-dithiane was found to be a potent inhibitor. nih.gov Furthermore, certain derivatives, such as 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane and its diacetate, were capable of completely inhibiting the germination of Brassica rapa seeds at the same concentration. nih.gov This indicates that modifications to the core 1,4-dithiane structure can significantly enhance its phytogrowthinhibitory properties, likely by altering its uptake, transport, or interaction with target sites within the plant.
Antibacterial and Antimicrobial Activity: Investigating Modes of Action
The 1,4-dithiane scaffold and its derivatives have also been investigated for their antibacterial and antimicrobial properties. 2,5-Dihydroxy-1,4-dithiane and some of its derivatives have demonstrated antibacterial activity. nih.gov Notably, 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane exhibited significant antibacterial action, with a minimal inhibitory concentration (MIC) of 4.0 micrograms/ml against both Staphylococcus aureus and Escherichia coli. nih.gov This broad-spectrum activity against both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets a fundamental process common to these bacterial types.
While the precise mode of action for these specific 1,4-dithiane derivatives is not fully elucidated in the provided context, the general mechanisms of antimicrobial agents can provide some insight. Many antibacterial compounds act by disrupting the bacterial cell wall or membrane, inhibiting essential enzymes, or interfering with nucleic acid or protein synthesis. The presence of the sulfur atoms in the dithiane ring could potentially play a role in interacting with bacterial proteins or enzymes, possibly through the formation of disulfide bonds or by acting as a metal chelator, thereby disrupting their function. Further research is needed to pinpoint the specific molecular targets of these compounds within bacterial cells.
Antiviral Research: Design Concepts for Antiviral Agents
While direct antiviral research on "1,4-Dithiane-2,5-diamine" is not detailed in the provided search results, the use of related sulfur-containing heterocyclic compounds in antiviral drug design provides a conceptual basis for its potential application.
Targeting Retroviral Replication and Nucleocapsid Proteins (e.g., NCP7 zinc finger)
The synthesis of 2-amino-3-(arylsulfonyl)thiophenes, which can be derived from 1,4-dithiane-2,5-diol (B140307), has been explored for potential antiviral applications. sigmaaldrich.com These classes of compounds are of interest due to their structural similarities to known diarylsulfone antiviral agents. sigmaaldrich.com Retroviral nucleocapsid proteins, such as the NCP7 zinc finger protein of HIV, are attractive targets for antiviral drug development. These proteins are crucial for viral replication, and their function is dependent on the coordination of zinc ions. Compounds that can disrupt this zinc coordination can inhibit viral activity. The sulfur atoms in the 1,4-dithiane ring and its derivatives could potentially interact with the zinc finger motif, displacing the zinc ion and inactivating the protein. This represents a plausible design concept for developing antiviral agents based on the 1,4-dithiane scaffold.
Role in Lamivudine Synthesis as a Chemical Intermediate
Although not directly stated for this compound, heterocyclic compounds are fundamental in the synthesis of many antiviral drugs. For instance, the synthesis of Lamivudine, a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B, involves heterocyclic intermediates. While the specific use of this compound in this synthesis is not confirmed by the search results, the versatile chemistry of the 1,4-dithiane ring system makes it a candidate for use as a synthon in the preparation of complex, biologically active molecules, including antiviral nucleoside analogs. researchgate.net
Antitumor and Anticancer Research: Design Principles for Cytotoxic Compounds
The design of novel antitumor and anticancer agents often involves the incorporation of heterocyclic scaffolds that can interact with biological targets in cancer cells.
Exploration of Mechanisms of Action (e.g., p53-Mdm2 interaction antagonism)
While direct studies on this compound are absent, research on derivatives of the related compound, 1,4-dithiane-2,5-diol, offers insights into potential mechanisms of action. For instance, 1,4-Thienodiazepine-2,5-diones, synthesized using 1,4-dithiane-2,5-diol, have demonstrated promising antagonistic activity against the p53-Mdm2 interaction. orientjchem.org
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (Mdm2) oncoprotein, which binds to p53 and targets it for degradation. The inhibition of the p53-Mdm2 interaction is a key strategy in cancer therapy to reactivate the tumor-suppressing function of p53.
Compounds like 1,4-benzodiazepine-2,5-diones have been identified as small molecule antagonists of the HDM2-p53 interaction (HDM2 being the human homolog of Mdm2). nih.govresearchgate.net These molecules are designed to mimic the alpha-helical structure of the p53 peptide that binds to a hydrophobic pocket on HDM2, thereby disrupting the interaction. nih.gov It is conceivable that derivatives of this compound could be designed to present appropriate hydrophobic and hydrogen-bonding groups to similarly occupy this binding pocket and act as p53-Mdm2 interaction antagonists.
Antioxidant Activity: Molecular Basis of Radical Scavenging
There is no direct research available on the antioxidant activity of this compound. However, studies on polyesters synthesized using 1,4-dithiane-2,5-diol have shown antioxidant properties. orientjchem.orgresearchgate.net The antioxidant activity of these polymers was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net
The molecular basis for the radical scavenging activity of sulfur-containing compounds often involves the ability of the sulfur atom to donate an electron or a hydrogen atom to stabilize free radicals. The presence of amine groups in this compound could also contribute to its potential antioxidant activity. Amines can act as hydrogen donors, a key mechanism for neutralizing free radicals.
The DPPH assay is a common method to evaluate the radical scavenging ability of a compound. nih.govnih.gov In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. researchgate.net The percentage of inhibition of the DPPH radical is then calculated to determine the antioxidant capacity.
The potential antioxidant activity of this compound would likely depend on the stability of the resulting radical after donating a hydrogen atom from one of its amine groups. The presence of the dithiane ring could influence this stability.
Below is a hypothetical data table illustrating how the antioxidant activity of a compound like this compound could be presented if data were available.
| Concentration (µg/mL) | Absorbance | Percentage of Inhibition (%) |
|---|---|---|
| 1000 | - | - |
| 500 | - | - |
| 250 | - | - |
| 125 | - | - |
| 62.5 | - | - |
| 31.25 | - | - |
| 15.62 | - | - |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Future Research Perspectives and Emerging Applications
Novel Synthetic Methodologies for Enhanced Control
The utility of 1,4-dithiane-2,5-diol (B140307) as a synthon is largely attributed to its role as a stable dimer of α-mercapto acetaldehyde ingentaconnect.comresearchgate.net. This characteristic allows it to serve as a precursor for the in situ generation of 2-mercaptoacetaldehyde, a versatile two-carbon unit with both electrophilic and nucleophilic centers mdpi.comsemanticscholar.orgresearchgate.net. Future research is poised to capitalize on this reactivity to develop more sophisticated and controlled synthetic methodologies.
One promising avenue is the development of metal-free cascade reactions. For instance, a novel strategy for the synthesis of polycyclic 2-formylthiophenes from β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol has been demonstrated using a recyclable polymer-supported organic base researchgate.net. This approach not only provides high yields but also simplifies work-up procedures and minimizes waste, aligning with the principles of green chemistry.
Further exploration into asymmetric synthesis represents another critical frontier. The development of chiral catalysts, such as squaramide derived from cinchona alkaloids, has enabled the asymmetric sulfa-Michael/aldol (B89426) cascade reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol, leading to the synthesis of complex spirooxindoles with a 3-amine-tetrahydrothiophene moiety researchgate.net. Future work will likely focus on expanding the scope of such enantioselective transformations to access a wider array of chiral sulfur-containing heterocycles.
Table 1: Examples of Novel Synthetic Methodologies Utilizing 1,4-Dithiane-2,5-diol
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Metal-free cascade reaction | β-halo-α,β-unsaturated aldehydes, 1,4-dithiane-2,5-diol | Recyclable polymer-supported organic base | Polycyclic 2-formylthiophenes | researchgate.net |
| Asymmetric sulfa-Michael/aldol cascade | 2-ylideneoxindoles, 1,4-dithiane-2,5-diol | Squaramide derived from cinchona | Chiral C2-spirooxindoles with a 3-amine-tetrahydrothiophene moiety | researchgate.net |
| [3+3] Annulation | Donor-acceptor cyclopropanes, 1,4-dithiane-2,5-diol | Not specified | Tetrasubstituted thiophenes | researchgate.net |
| [3+2] Cycloaddition | Ynals, 1,4-dithiane-2,5-diol | Et3N | 3-Aldehyde-2-substituted thiophenes | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structural and electronic properties of 1,4-dithiane-2,5-diol and its derivatives is paramount for their rational application. While standard techniques such as FT-IR and ¹H-NMR are routinely used for characterization, future research will increasingly rely on more advanced methods to probe subtle structural nuances and reactive intermediates orientjchem.orgresearchgate.net.
Computational analysis, particularly Density Functional Theory (DFT), is becoming an indispensable tool. DFT calculations can be used to predict spectral data, investigate electronic behavior, and understand the reactivity and stability of newly synthesized compounds. For example, in the synthesis of peptoids using 1,4-dithiane-2,5-diol, DFT calculations at the B3LYP/6-311G(d,p) level were used to juxtapose calculated spectral values with experimental data and to predict electronic excitation and orbital contributions mdpi.com. Natural bond order (NBO), molecular electrostatic potential (MEP), and frontier molecular orbital analyses further provide insights into charge distribution and reactivity mdpi.com.
X-ray crystallography will continue to be a cornerstone for unambiguous structure determination, especially for complex, stereochemically rich molecules derived from 1,4-dithiane-2,5-diol. Crystallographic data can provide crucial information for understanding reaction mechanisms, as demonstrated in the synthesis of oxazolidinylthiazolidine bicycles researchgate.net.
Rational Design of Next-Generation Functional Materials
The incorporation of sulfur atoms into polymers can impart unique and desirable properties, such as high refractive indices, good impact strength, and excellent machinability orientjchem.org. 1,4-Dithiane-2,5-diol is a valuable monomer for the synthesis of such sulfur-containing polymers.
An area of significant interest is the development of biodegradable and biocompatible aliphatic copolyesters for biomedical applications orientjchem.orgresearchgate.net. For instance, a random copolyester, Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) (PDDD), has been synthesized by direct melt polycondensation using 1,4-dithiane-2,5-diol as a monomer orientjchem.orgresearchgate.net. The amorphous nature and flexible polymeric chains of PDDD, as revealed by X-ray diffraction and differential scanning calorimetry, make it a candidate for drug delivery applications orientjchem.org.
Furthermore, the high refractive index of sulfur-containing plastics makes 1,4-dithiane-2,5-diol an attractive monomer for the synthesis of optical materials orientjchem.org. It also finds application in the formulation of photoresists for immersion lithography and in light-fast polyurethane compositions orientjchem.org. Future research will focus on the rational design of polymers with tailored properties by controlling the monomer composition and polymer architecture.
Table 2: Applications of Polymers Derived from 1,4-Dithiane-2,5-diol
| Polymer Type | Monomers | Synthesis Method | Key Properties | Potential Applications | Reference |
| Aliphatic Random Copolyester (PDDD) | 1,4-dithiane-2,5-diol, 1,12-dodecanediol, Dodecanedioic acid | Direct melt polycondensation | Amorphous, flexible chains | Biomedical applications, drug delivery | orientjchem.orgresearchgate.net |
| Polyurethane Biomaterials | 1,4-dithiane-2,5-diol, diisocyanates | Not specified | Biocompatible | Insulation on pacing leads | orientjchem.org |
| Polymers for Photoresists | 1,4-dithiane-2,5-diol | Not specified | Photosensitive | 193nm Immersion lithography | orientjchem.org |
Targeted Development of Bioactive Compounds with Defined Mechanisms
The rich chemistry of 1,4-dithiane-2,5-diol makes it a versatile starting material for the synthesis of a wide range of sulfur-containing heterocycles, many of which exhibit interesting biological activities. This has spurred research into the targeted development of bioactive compounds with well-defined mechanisms of action.
One notable success is the use of 1,4-dithiane-2,5-diol in the synthesis of the antiretroviral drug lamivudine ingentaconnect.comresearchgate.net. This highlights the potential of this synthon in medicinal chemistry. Research has also shown that derivatives of 1,4-dithiane-2,5-diol can act as nucleocapsid protein 7 (NCP7) zinc finger targeted agents against retrovirus replication orientjchem.org.
Furthermore, 1,4-thienodiazepine-2,5-diones synthesized from 1,4-dithiane-2,5-diol have shown promising antagonistic activity against the p53-Mdm2 interaction, a key target in cancer therapy orientjchem.orgresearchgate.net. The synthesized copolyester PDDD has also exhibited antioxidant, antimicrobial, and anticancer activity, suggesting its potential in various biomedical applications orientjchem.orgresearchgate.net.
Future efforts will be directed towards the rational design and synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of the structure-activity relationships, aided by computational modeling, will be crucial in this endeavor.
Sustainable and Green Chemistry Approaches in 1,4-Dithiane-2,5-diol Chemistry
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. The use of 1,4-dithiane-2,5-diol is inherently aligned with some of these principles, as it is a commercially available and stable solid that can replace the direct handling of the more volatile and odorous 2-mercaptoacetaldehyde ingentaconnect.comresearchgate.net.
The development of one-pot synthesis and multicomponent reactions (MCRs) represents a key strategy for improving the efficiency and sustainability of chemical processes. The Ugi four-component reaction (Ugi-4CR) for the synthesis of peptoids, using 1,4-dithiane-2,5-diol as the carbonyl component, is a prime example of a one-pot approach that generates molecular diversity in an atom-economical fashion mdpi.com.
The use of recyclable catalysts, such as the polymer-supported organic base mentioned earlier, is another important aspect of green chemistry researchgate.net. Future research will likely focus on the use of greener solvents, alternative energy sources such as microwave irradiation, and the development of catalytic systems that can operate under milder reaction conditions. Moreover, the biodegradability of polymers derived from 1,4-dithiane-2,5-diol is an important feature that contributes to its environmental friendliness orientjchem.org.
Q & A
Q. What are the common synthetic routes for preparing 1,4-Dithiane-2,5-di(methanethiol) in laboratory settings?
- Methodological Answer : A standard synthesis involves reacting 1,4-dithiane-2,5-diol with 2-sulfanylbenzohydrazide in methanol under catalytic NaOH at 25°C . Industrial methods are proprietary, but lab-scale synthesis focuses on optimizing mild conditions (room temperature, methanol solvent) to preserve the compound’s reactive thiol groups. Key reagents include sodium hydroxide for deprotonation and methanol as both solvent and proton mediator.
Q. What reaction mechanisms are involved in the domino process of 1,4-Dithiane-2,5-di(methanethiol) with azomethine imines?
- Methodological Answer : The domino process comprises two steps:
- Step 1 : Cleavage of 1,4-Dithiane-2,5-di(methanethiol) to generate mercaptoacetaldehyde via proton transfer mediated by methanol .
- Step 2 : [3 + 3] cycloaddition of mercaptoacetaldehyde with azomethine imines, forming enantioenriched dihydrothiophen-2(3H)-one derivatives .
The reaction requires DABCO (1,4-diazabicyclo[2.2.2]octane) as a base to stabilize intermediates.
Q. How is the structural integrity of 1,4-Dithiane-2,5-di(methanethiol) validated in research?
- Methodological Answer : Structural validation typically employs:
- NMR spectroscopy (to confirm sulfur and thiol group positions).
- X-ray crystallography for solid-state conformation analysis (not explicitly covered in evidence but inferred from analogous sulfur heterocycles).
- Mass spectrometry to verify molecular weight (212.4 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for the domino process involving 1,4-Dithiane-2,5-di(methanethiol?
- Methodological Answer : Optimization focuses on:
- Catalyst selection : DABCO enhances cycloaddition efficiency by deprotonating intermediates.
- Solvent effects : Methanol doubles as a proton-transfer mediator, lowering activation energy for cleavage .
- Temperature control : Reactions proceed efficiently at 25°C; elevated temperatures may degrade thiol groups.
A comparative study of solvents (e.g., DMF vs. methanol) and bases (e.g., K₂CO₃ vs. DABCO) is recommended to assess yield and enantioselectivity.
Q. What computational methods elucidate the cleavage pathways of 1,4-Dithiane-2,5-di(methanethiol)?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the double-methanol-mediated proton transfer pathway is the most energetically favorable cleavage mechanism . Researchers should model transition states using software like Gaussian or ORCA, focusing on sulfur-thiol interactions and solvent effects.
Q. How do researchers address contradictions in reported synthesis yields across studies?
- Methodological Answer : Variability arises from:
- Proprietary industrial methods : Lack of disclosed details (e.g., catalysts, purification steps) .
- Solvent purity : Trace water in methanol can hydrolyze thiol groups, reducing yield.
To resolve contradictions, replicate experiments using standardized protocols (e.g., anhydrous methanol, inert atmosphere) and report detailed reaction parameters.
Q. What are the applications of 1,4-Dithiane-2,5-di(methanethiol) in heterocyclic synthesis?
- Methodological Answer : The compound serves as a synthon for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
